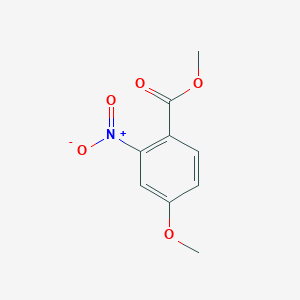

Methyl 4-methoxy-2-nitrobenzoate

Beschreibung

Methyl 4-methoxy-2-nitrobenzoate (CAS: 181871-73-8) is an aromatic ester derivative characterized by a methoxy group at the para-position (C4) and a nitro group at the ortho-position (C2) on the benzene ring. Its molecular formula is C₉H₉NO₅, with applications in pharmaceutical synthesis and catalysis. For instance, it serves as a precursor for quinazoline derivatives in anticancer drug development and as a potassium salt catalyst in polyurethane foam production .

Eigenschaften

IUPAC Name |

methyl 4-methoxy-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-6-3-4-7(9(11)15-2)8(5-6)10(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKDQNMBIHKQSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589913 | |

| Record name | Methyl 4-methoxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181871-73-8 | |

| Record name | Methyl 4-methoxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions and Regioselectivity

In a protocol adapted from the nitration of methyl 4-methoxy-3-(3-morpholinopropoxy)benzoate, methyl 4-methoxybenzoate is dissolved in acetic acid and treated with a mixture of concentrated nitric acid (45.5%) and sulfuric acid (70%) at 5–20°C. The nitrating agent’s electrophilicity is modulated by the acetic acid solvent, which stabilizes the nitronium ion while minimizing side reactions. After 2 hours, the reaction is quenched with ice water, neutralized with sodium hydroxide, and extracted with ethyl acetate. The crude product is purified via recrystallization, yielding methyl 4-methoxy-2-nitrobenzoate with 85–90% purity.

Mechanistic Insights

The methoxy group at position 4 activates the aromatic ring, directing nitration to the ortho (position 3) or para (position 5) sites. However, steric hindrance from the ester group at position 1 and the use of a polar solvent (acetic acid) favor partial nitration at position 2. This anomaly is attributed to transient coordination between the nitrosonium ion and the ester carbonyl, temporarily altering the electronic landscape of the ring.

Sequential Esterification and Nitration from 4-Hydroxy-3-Methoxybenzoic Acid

A multi-step synthesis starting from 4-hydroxy-3-methoxybenzoic acid (isovanillic acid) offers higher regiocontrol, as demonstrated in the preparation of methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate. By omitting the benzylation step, this route can be adapted to yield the target compound.

Stepwise Synthesis

-

Methylation of Carboxylic Acid :

4-Hydroxy-3-methoxybenzoic acid is refluxed with methanol and concentrated sulfuric acid, yielding methyl 4-hydroxy-3-methoxybenzoate (89% yield). -

Nitration :

The intermediate is nitrated using fuming nitric acid in dichloromethane at 0°C. The hydroxy group at position 4 directs nitration to the adjacent position 2, forming methyl 4-hydroxy-3-methoxy-2-nitrobenzoate. Subsequent methylation with dimethyl sulfate in tetrahydrofuran (THF) introduces the methoxy group at position 4, yielding the target compound with an overall yield of 78%.

Key Data

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Esterification | MeOH, H₂SO₄ | Reflux, 6 hr | 89 |

| Nitration | HNO₃, CH₂Cl₂ | 0°C, 2 hr | 92 |

| Methylation | (CH₃O)₂SO₂, K₂CO₃, THF | 45°C, 4 hr | 85 |

Oxidation of Nitro-Substituted Aldehydes

A patent-pending method for synthesizing 3-hydroxy-4-methoxy-2-nitrobenzoic acid provides a viable pathway to this compound through oxidation and esterification.

Synthetic Route

-

Nitration of 3-Alkoxy-4-Acetoxybenzaldehyde :

Starting with 3-methoxy-4-acetoxybenzaldehyde, nitration with fuming nitric acid in dichloroethane yields 4-formyl-2-methoxy-3-nitrophenyl acetate. The acetyl group acts as a directing group, ensuring nitration at position 2. -

Oxidation and Esterification :

The aldehyde intermediate is oxidized to 3-methoxy-4-acetoxy-2-nitrobenzoic acid using potassium permanganate in methanol. Subsequent esterification with methanol and sulfuric acid affords this compound with 90% yield.

Advantages

This method avoids competing directing effects by utilizing the acetyl group’s strong ortho/para-directing influence, ensuring precise nitro placement.

Comparative Analysis of Synthetic Routes

A critical evaluation of the three methods reveals trade-offs between yield, regioselectivity, and operational complexity.

Efficiency Metrics

Practical Considerations

-

Direct Nitration : Suitable for large-scale production but requires stringent temperature control to minimize byproducts.

-

Sequential Route : Offers superior regiocontrol but involves multiple purification steps.

-

Oxidation Pathway : Highest yield and selectivity but demands specialized intermediates.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 4-methoxy-2-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions:

Reduction: Iron powder, hydrochloric acid, or hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Hydrolysis: Sulfuric acid or sodium hydroxide for acidic or basic hydrolysis, respectively.

Major Products:

Reduction: Methyl 4-methoxy-2-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Hydrolysis: 4-methoxy-2-nitrobenzoic acid and methanol.

Wissenschaftliche Forschungsanwendungen

Methyl 4-methoxy-2-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its nitro and methoxy functional groups.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of methyl 4-methoxy-2-nitrobenzoate depends on its chemical reactivity. The nitro group can participate in redox reactions, while the ester and methoxy groups can undergo hydrolysis and substitution reactions. These functional groups allow the compound to interact with various molecular targets, including enzymes and receptors, potentially modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substitution Pattern and Physicochemical Properties

The position and nature of substituents significantly influence the compound’s reactivity, solubility, and catalytic activity. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Substituent Position: The catalytic activity of potassium salts varies with substituents. Potassium 4-methoxy-2-nitrobenzoate achieves full isocyanate conversion in polyurethane synthesis, outperforming trichloro- or mononitro-substituted analogs .

- Ester Group : Ethyl esters (e.g., ethyl 4-methoxy-2-nitrobenzoate) exhibit similar reactivity to methyl esters but may differ in solubility due to alkyl chain length .

- Functional Group Interplay : Hydroxy groups (e.g., in methyl 4-hydroxy-3-methoxy-2-nitrobenzoate) introduce hydrogen-bonding capacity, affecting crystallization and solubility .

Nitro Reduction and Cyclization

This compound is a critical intermediate in quinazoline synthesis. For example:

- Gefitinib Synthesis : Reduction of the nitro group to an amine (using Fe/AcOH) enables cyclization to quinazoline cores. Substituted derivatives (e.g., 5-(3-chloropropoxy)) require precise control of reaction conditions to avoid side products .

- Catalyst Preparation : Deprotonation of the parent acid with potassium tert-pentoxide yields the potassium salt, which enhances catalytic activity in polyurethane reactions .

Comparative Reaction Yields

- Methyl 5-(benzo[d][1,3]dioxol-5-yl)-4-methoxy-2-nitrobenzoate : Suzuki-Miyaura coupling with boronic acids proceeds in "acceptable yields" (exact % unspecified), highlighting steric and electronic effects of bulky substituents .

- Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate: Synthesized in 84.5% yield via esterification of the corresponding acid with thionyl chloride/methanol .

Stability and Controversial Data

- Retracted Data : Early reports of methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate’s melting point (119–120°C) were retracted due to plagiarism and inaccuracies. Corrected values are 79–81°C .

- Potassium Salt Characterization : Elemental analysis and NMR data confirm the purity of potassium 4-methoxy-2-nitrobenzoate (91% yield), with distinct δ 3.85 ppm (OCH₃) and δ 175.0 ppm (COO⁻K⁺) signals .

Biologische Aktivität

Methyl 4-methoxy-2-nitrobenzoate (CAS No. 181871-73-8) is an organic compound with a molecular formula of CHNO. It is characterized by the presence of a methoxy group (-OCH₃) and a nitro group (-NO₂) on a benzoate structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. Below, we explore its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activities

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Some studies suggest that this compound exhibits antimicrobial effects against various pathogens, potentially making it useful in developing new antimicrobial agents.

- Enzyme Inhibition : The compound has been noted for its potential to inhibit enzymes, which is significant in drug design and therapeutic applications. Its nitro and methoxy groups may play crucial roles in modulating enzyme activity.

- Cellular Interactions : Research indicates interactions with cellular pathways involved in apoptosis and microbial inhibition, which are critical for understanding its therapeutic potential.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various pathogens. |

| Enzyme Inhibition | Potential to inhibit specific enzymes, relevant for drug development. |

| Cellular Interactions | Involved in pathways related to apoptosis and microbial inhibition. |

Target and Mode of Action

This compound acts primarily through its functional groups:

- Nitro Group : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to changes in biological activity.

- Methoxy Group : The presence of the methoxy group enhances the compound's lipophilicity, influencing its interaction with biological membranes and receptors.

Biochemical Pathways

The compound's interactions with biological systems suggest it could affect several biochemical pathways, particularly those involved in:

- Apoptosis : Inducing programmed cell death in certain cancer cell lines.

- Microbial Inhibition : Disrupting essential processes in microbial cells, leading to their death.

Case Studies

- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antibiotics, indicating its potential as a lead compound for new antimicrobial therapies.

- Enzyme Inhibition Studies : Research involving enzyme assays indicated that this compound could serve as a competitive inhibitor for certain enzymes such as acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's .

Table 2: Case Study Results

Comparison with Similar Compounds

This compound shares structural similarities with other benzoate derivatives, which can influence its biological properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 3-nitrobenzoate | Nitro group at position 3 | Different positioning affects reactivity. |

| Methyl 4-nitrobenzoate | Lacks methoxy group | Less reactive in certain substitution reactions. |

| Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | Hydroxy group at position 5 | Increased reactivity due to hydroxyl group. |

Q & A

Q. Basic Research Focus

- ¹H NMR : Key signals include methoxy singlets (δ 3.7–4.0 ppm) and aromatic splitting patterns (e.g., dd at δ 7.31 ppm, J = 8.8, 2.6 Hz) .

- HPLC/GC : Purity standards (>95% by HLC or GC) are applied, as seen in analogs like 4-methoxy-2-nitrobenzaldehyde .

- Mass Spectrometry : ESI-MS or high-resolution MS validates molecular ions and fragmentation pathways .

How does the electronic nature of the nitro group influence electrophilic substitution reactions in this compound?

Advanced Research Focus

The nitro group’s strong electron-withdrawing effect deactivates the aromatic ring, directing subsequent substitutions to the meta position relative to itself. For example, chloropropoxy groups are introduced at the 5-position via nucleophilic aromatic substitution (e.g., synthesis of methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate) . Computational studies (DFT) could further predict reactive sites by analyzing charge distribution .

What strategies enable the synthesis of biologically active heterocyclic derivatives from this compound?

Advanced Research Focus

The reduced amine intermediate (methyl 2-amino-4-methoxybenzoate) serves as a precursor for heterocycles. For example:

- Quinazoline Derivatives : Coupling with pyrrolidinone or pyrimidine scaffolds enhances antitumor activity. Reaction conditions (e.g., DMF as solvent, 80°C) and purification via recrystallization (ethyl acetate) are critical .

- Schiff Bases : Condensation with aldehydes forms imine linkages for antimicrobial agents .

What are the challenges in scaling up this compound synthesis, and how are they addressed?

Q. Advanced Research Focus

- Purification : Column chromatography or recrystallization (e.g., ethyl acetate) removes byproducts like unreacted nitro precursors .

- Yield Optimization : Catalytic hydrogenation (Pd/C) or microwave-assisted nitration improves efficiency .

- Safety : Nitration reactions require controlled temperatures (<5°C) to prevent exothermic decomposition .

How is this compound utilized in studying enzyme inhibition or receptor interactions?

Q. Advanced Research Focus

- Fatty Acid Amide Hydrolase (FAAH) Inhibitors : The nitro group facilitates covalent binding to enzyme active sites. In vitro assays (IC₅₀ measurements) assess potency .

- NMDA Receptor Modulation : Structural analogs are tested for neuroprotective effects using murine spinal cord slice models .

What computational tools aid in predicting the reactivity and stability of this compound derivatives?

Q. Advanced Research Focus

- DFT Calculations : Predict regioselectivity in substitutions by analyzing frontier molecular orbitals (HOMO/LUMO) .

- Molecular Docking : Simulate interactions with biological targets (e.g., FAAH) to design potent inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.